molecular formula C17H19NO B14646401 [2-(Diethylamino)phenyl](phenyl)methanone CAS No. 54537-15-4

[2-(Diethylamino)phenyl](phenyl)methanone

Cat. No.: B14646401
CAS No.: 54537-15-4
M. Wt: 253.34 g/mol
InChI Key: REUQOSNMSWLNPD-UHFFFAOYSA-N
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Description

2-(Diethylamino)phenylmethanone: is an organic compound with the molecular formula C17H19NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)phenylmethanone typically involves the reaction of benzophenone with diethylamine under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzophenone is treated with diethylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)phenylmethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)phenylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding .

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Diethylamino)phenylmethanone: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including and .

    Medicine: Explored for its potential use in due to its unique chemical structure.

    Industry: Utilized in the production of and .

Mechanism of Action

The mechanism of action of 2-(Diethylamino)phenylmethanone involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors , modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-(Diethylamino)phenylmethanone: can be compared with other similar compounds such as:

  • 4-(Diethylamino)phenylmethanone
  • 2-(Methylamino)phenylmethanone
  • 4-(Dimethylamino)phenylmethanone

These compounds share similar structural features but differ in the nature and position of the substituents, leading to variations in their chemical properties and applications. The unique combination of the diethylamino group and the phenylmethanone structure in 2-(Diethylamino)phenylmethanone

Properties

CAS No.

54537-15-4

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

[2-(diethylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C17H19NO/c1-3-18(4-2)16-13-9-8-12-15(16)17(19)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3

InChI Key

REUQOSNMSWLNPD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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